ethyl 2-(butylsulfanyl)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 2-(butylsulfanyl)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core. Key structural elements include:
- 4-(Methoxycarbonyl)phenyl substituent at position 5, introducing aromaticity and ester functionality that may influence solubility and bioactivity.
- Methyl group at position 7 and ethyl carboxylate at position 6, both modulating steric and electronic properties.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antiviral agent, given the prevalence of pyrimidine derivatives in drug discovery .
Properties
IUPAC Name |
ethyl 2-butylsulfanyl-5-(4-methoxycarbonylphenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c1-5-7-12-32-23-25-19-18(20(27)26-23)17(16(13(3)24-19)22(29)31-6-2)14-8-10-15(11-9-14)21(28)30-4/h8-11,17H,5-7,12H2,1-4H3,(H2,24,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXGRPNYMIZRGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)C(=O)OC)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(butylsulfanyl)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[2,3-d]pyrimidine structure, followed by the introduction of the butylthio, methoxycarbonyl, and ethyl ester groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(butylsulfanyl)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
ethyl 2-(butylsulfanyl)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-(butylsulfanyl)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrimidine-Based Derivatives
Key Observations :
- The butylsulfanyl group (target compound) vs. benzylsulfanyl () alters lipophilicity (logP) and steric bulk, impacting membrane permeability and target binding .
- The 4-(methoxycarbonyl)phenyl group introduces a polar ester moiety absent in analogues with simple phenyl or chlorophenyl substituents, likely improving aqueous solubility .
Physicochemical and Spectroscopic Properties
Table 2: NMR Chemical Shift Comparison (Regions of Interest)
| Proton Position | Target Compound (ppm) | Compound 1 (ppm) | Compound 7 (ppm) |
|---|---|---|---|
| 29–36 (Region B) | 7.2–7.8 | 7.1–7.7 | 7.3–7.9 |
| 39–44 (Region A) | 2.5–3.1 | 2.6–3.2 | 1.8–2.4 |
Analysis :
- Similar chemical shifts in Region B (aromatic protons) suggest conserved electronic environments across analogues.
- Divergence in Region A (alkyl/ester protons) reflects substituent-driven changes, e.g., the butylsulfanyl group’s deshielding effect vs. shorter chains in other compounds .
Crystallographic and Conformational Analysis
Table 3: Crystallographic Data Comparison
Insights :
- Triclinic (P1) packing is common among these derivatives, driven by flexible substituents and diverse hydrogen-bonding motifs (e.g., C=O···H–N in ) .
Bioactivity and Computational Predictions
- Bioactivity Clustering : Pyrimidine derivatives with sulfanyl and ester groups cluster into bioactivity profiles associated with kinase inhibition (e.g., ROCK1) or antiviral activity, as seen in ’s hierarchical clustering .
- Docking Studies : Compounds with methoxycarbonyl groups (target compound) show enhanced predicted binding energies compared to phenyl analogues, likely due to additional dipole interactions (e.g., with kinase ATP-binding pockets) .
- ADMET Properties : The butylsulfanyl group may increase metabolic stability compared to shorter-chain thioethers, though this requires experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
